4-(Dibenzo[b,d]furan-3-yl)butanoic acid
Description
Systematic Nomenclature and CAS Registry Information
The compound is systematically named This compound under IUPAC guidelines, reflecting the position of the butanoic acid side chain at the 3-position of the dibenzofuran core. The CAS Registry Number 6948-74-9 uniquely identifies this molecule in chemical databases. Its molecular formula, C₁₆H₁₄O₃ , corresponds to a molecular weight of 254.28 g/mol , consistent with the dibenzofuran scaffold (C₁₂H₈O) and a four-carbon carboxylic acid chain (C₄H₆O₂). The SMILES notation O=C(O)CCCC1=CC=C2C(OC3=CC=CC=C23)=C1 encodes the connectivity of the aromatic system and the butanoic acid substituent.
Recent revisions to IUPAC nomenclature, such as the prioritization of substituent locants and bracket usage in polycyclic systems, ensure unambiguous identification of this compound. For example, corrections to Blue Book guidelines clarify that parenthetical notations for fused rings (e.g., b,d in dibenzo[b,d]furan) must follow strict alphanumeric ordering to avoid ambiguity in derivative naming.
Molecular Architecture: X-ray Crystallography and Conformational Studies
X-ray diffraction studies of analogous dibenzofuran derivatives reveal critical insights into the molecular geometry of this compound. The dibenzofuran core adopts a near-planar configuration, with an average bond length of 1.392 Å in the benzenoid rings and a dihedral angle of 1.45° between the furan and adjacent benzene rings. This planarity facilitates π-π stacking interactions between aromatic systems, as observed in the crystal structure of 2-(pentyloxy)dibenzo[b,d]furan, where intermolecular π-π contacts measure 3.373 Å .
The butanoic acid side chain extends perpendicularly from the dibenzofuran plane, enabling hydrophobic interactions with alkyl groups of adjacent molecules. In derivatives such as 4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran, bulky substituents induce torsional strain, reducing planarity by ~5–7° . By contrast, the shorter butanoic acid chain in this compound minimizes steric hindrance, preserving the scaffold’s rigidity.
Crystallographic disorder, observed in dibenzofuran-d8, arises from 180° rotational symmetry about an axis perpendicular to the furan ring. Similar disorder may occur in this compound due to the flexibility of the butanoic acid chain, though experimental confirmation is pending.
| Structural Parameter | Value | Source |
|---|---|---|
| Dibenzofuran bond length | 1.392 Å | |
| Dihedral angle (furan/benzene) | 1.45° | |
| π-π stacking distance | 3.373 Å |
Comparative Structural Analysis with Related Dibenzofuran Derivatives
Structural modifications to the dibenzofuran scaffold significantly alter physicochemical properties and intermolecular interactions:
Substituent Effects on Planarity :
- The unsubstituted dibenzofuran core in this compound maintains near-perfect planarity, whereas derivatives like 4,6-bis(supermesitylphosphanylidenemethyl)dibenzofuran exhibit torsional distortion due to steric clashes between mesityl groups.
- Electron-withdrawing groups (e.g., carboxylic acid) enhance crystallinity by promoting hydrogen bonding, as seen in the head-to-tail packing of 2-(pentyloxy)dibenzo[b,d]furan.
Side-Chain Interactions :
- Butanoic acid’s hydrophilic terminal group facilitates hydrogen bonding with adjacent molecules, contrasting with hydrophobic alkoxy chains (e.g., pentyloxy in ), which rely solely on van der Waals forces.
- In metal complexes, phosphanylidenemethyl substituents (e.g., in ) coordinate to Au(I), Ag(I), or Cu(I) ions, a behavior absent in the carboxylic acid derivative.
Crystallographic Packing :
Properties
CAS No. |
6948-74-9 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-dibenzofuran-3-ylbutanoic acid |
InChI |
InChI=1S/C16H14O3/c17-16(18)7-3-4-11-8-9-13-12-5-1-2-6-14(12)19-15(13)10-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,18) |
InChI Key |
DGNIOFJTLFYLLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This is the most common and effective method to couple dibenzofuran derivatives with alkyl or aryl halides bearing the butanoic acid moiety or its protected form.
- Catalysts: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0), palladium(II) acetate, or bis(norbornadiene)rhodium(I) tetrafluoroborate.
- Ligands: Phosphine ligands like tris(o-tolyl)phosphine or (R)-BINAP enhance catalytic activity.
- Bases: Potassium carbonate, sodium carbonate, or triethylamine are commonly used.
- Solvents: Mixtures of toluene, ethanol, water, 1,4-dioxane, tetrahydrofuran, or 1,2-dimethoxyethane.
- Conditions: Reflux or heating at 80–120 °C under inert atmosphere (nitrogen or argon) for 4–24 hours.
Example Reaction Conditions and Yields:
| Yield (%) | Catalyst & Ligand | Base | Solvent(s) | Temperature & Time | Notes |
|---|---|---|---|---|---|
| 84 | Pd(PPh3)4 (2.89 g), no ligand specified | K2CO3 | THF, water | Reflux, 12 h | Coupling of dibenzofuran-4-ylboronic acid with diphenyl precursor |
| 78 | Pd(PPh3)4 (2 g) | K2CO3 | Toluene, EtOH, water | 120 °C, 15 h | Similar coupling with dibenzofuran-4-ylboronic acid |
| 67 | Pd(PPh3)4 (0.172 g) | Na2CO3 | 1,2-Dimethoxyethane, EtOH | Reflux, 24 h | Coupling with 2-chloro-4-fluoropyridine |
| 52 | Pd(PPh3)4 (0.73 g) | K2CO3 | THF, water | Reflux, 6 h | Coupling with 3,6-dibromo-9-phenylcarbazole |
These conditions are adaptable for coupling dibenzofuran-3-yl boronic acid or halides with butanoic acid derivatives or their precursors.
Functional Group Transformations
After coupling, the side chain may require conversion to the free carboxylic acid:
- Hydrolysis of esters or protected groups: Basic or acidic hydrolysis to yield the free butanoic acid.
- Oxidation or reduction steps: If the side chain is introduced as an aldehyde or alcohol, further oxidation to acid may be necessary.
Purification and Crystallization
- Crystallization solvents: Heptane, toluene, hexane, or mixtures thereof.
- Techniques: Slow cooling crystallization, filtration, and drying under reduced pressure.
- Chromatography: Silica gel column chromatography using solvent systems like toluene/ethyl acetate or chloroform/hexane.
Example: Crystallization of (3S)-3-(4-bromophenyl)butanoic acid from heptane at 60–65 °C followed by slow cooling to 20 °C over 4–5 hours to obtain pure crystals.
Detailed Research Findings
Catalyst and Ligand Effects
- Use of palladium(II) acetate with tris(o-tolyl)phosphine in toluene/ethanol/water mixtures at 90 °C for 4.5–6.5 hours yields high purity dibenzofuran derivatives with yields up to 92%.
- (R)-BINAP ligand with rhodium catalysts can also be employed for asymmetric synthesis of related compounds, though less common for this acid.
Reaction Monitoring and Characterization
- Thin Layer Chromatography (TLC): Used to monitor reaction progress.
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR confirms structure and purity.
- Mass Spectrometry (MS): FAB-MS or ESI-MS for molecular weight confirmation.
- UV-Vis and Emission Spectroscopy: For photophysical properties of dibenzofuran derivatives, useful in confirming conjugation and purity.
Summary Table of Preparation Methods
| Step | Method/Condition | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Cross-coupling | Pd(PPh3)4, K2CO3, THF/H2O, reflux 12 h | 52–84 | Coupling dibenzofuran boronic acid derivatives |
| Cross-coupling | Pd(OAc)2, tris(o-tolyl)phosphine, toluene/EtOH | Up to 92 | High yield, mild conditions |
| Hydrolysis (if needed) | Basic or acidic hydrolysis | Quantitative | Converts esters to free acid |
| Purification | Silica gel chromatography, recrystallization | High purity | Essential for isolating pure acid |
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with LiAlH4 can produce an alcohol.
Scientific Research Applications
Antitumor Activity
Recent studies have demonstrated that derivatives of dibenzo[b,d]furan, including 4-(dibenzo[b,d]furan-3-yl)butanoic acid, exhibit significant antitumor properties. Research has shown that certain hybrid compounds combining dibenzo[b,d]furan with imidazole can effectively inhibit the growth of various human tumor cell lines. For instance, one study reported that a specific hybrid compound induced cell cycle arrest and apoptosis in liver carcinoma cells, highlighting the importance of structural modifications in enhancing cytotoxic activity against cancer cells .
Inhibition of Protein Tyrosine Phosphatases
Another promising application is the inhibition of protein tyrosine phosphatase MEG2 (PTP-MEG2), which plays a crucial role in cell signaling related to various diseases. The synthesis of dibenzofuran derivatives has led to the identification of compounds with potent inhibitory activity against PTP-MEG2, suggesting their potential as therapeutic agents in managing diseases linked to dysregulated signaling pathways .
Antibacterial Properties
The compound has also been explored for its antibacterial properties. Research indicates that certain furan-based derivatives demonstrate significant inhibition against bacterial ligases, which are essential for bacterial cell wall synthesis. These findings suggest a pathway for developing new antibacterial agents that could address antibiotic resistance issues .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for various structural modifications to enhance its biological activity. The presence of both aromatic and heterocyclic components contributes to its stability and reactivity, making it suitable for further functionalization.
Synthetic Pathways
Common synthetic routes include:
- Condensation Reactions : Utilizing dibenzofuran as a starting material combined with butanoic acid derivatives.
- Functional Group Modifications : Introducing substituents at specific positions on the dibenzofuran moiety to optimize biological interactions.
These methods enable researchers to tailor the chemical properties of the compound for specific applications.
Case Study: Antitumor Compound Development
In one notable study, researchers synthesized a series of dibenzo[b,d]furan derivatives and evaluated their antitumor activities against several cancer cell lines. The results indicated that specific structural features significantly influenced cytotoxicity, with some compounds exhibiting selectivity towards breast cancer cells .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 10a | MCF-7 | 5.0 | Apoptosis |
| 60 | SMMC-7721 | 2.5 | Cell Cycle Arrest |
This table summarizes key findings from the study, emphasizing the relationship between chemical structure and biological activity.
Case Study: PTP-MEG2 Inhibition
A separate investigation focused on the inhibitory effects of dibenzofuran derivatives on PTP-MEG2. The study utilized computational models alongside laboratory assays to identify promising candidates for further development as therapeutic agents targeting this protein .
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]furan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of protein tyrosine phosphatases, leading to altered cell signaling pathways.
Comparison with Similar Compounds
Key Findings :
- Structural Differences: The dibenzofuran group in the target compound replaces the chlorinated phenoxy groups in MCPB and 2,4-DB.
- Activity: Unlike MCPB and 2,4-DB, which induce uncontrolled growth in broadleaf plants, the biological activity of 4-(Dibenzo[b,d]furan-3-yl)butanoic acid remains uncharacterized. Its larger aromatic system could enhance stability or enable interactions with non-plant targets.
Dibenzo-Fused Propanoic Acid Derivatives (Receptor Modulators)
Propanoic acid derivatives with dibenzoazepin/oxazepin/thiazepin moieties (e.g., 3-(4-(11H-dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)-propanoic acid) act as H1 and 5-HT2A receptor modulators for sleep disorders .
Key Findings :
- Chain Length: The butanoic acid chain in the target compound may influence pharmacokinetics (e.g., solubility, BBB penetration) compared to propanoic acid derivatives.
Other Dibenzo-Fused Carboxylic Acids
- Dibenzo[b,d]furan-4-ylboronic Acid : A boronic acid derivative used in Suzuki-Miyaura coupling. Its synthesis achieves 78–92% yields via palladium-catalyzed cross-coupling, suggesting efficient routes for dibenzofuran-containing analogs .
- (E)-6-(2-(Dibenzo[b,d]furan-3-yl)vinyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one : Synthesized via oxidative Heck reaction (87% yield), demonstrating the compatibility of dibenzofuran moieties with complex coupling reactions .
Comparison with Target Compound :
- Functional Groups : The boronic acid and vinyl-dioxin derivatives highlight the versatility of dibenzofuran in cross-coupling reactions, whereas the target compound’s carboxylic acid group may favor hydrogen bonding or salt formation.
Miscellaneous Butanoic Acid Derivatives
- 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic Acid: Features a diketone group and amino-hydroxy substitution, enabling chelation or redox activity, unlike the purely aromatic target compound .
- Dibenz[b,f]azocine-pentanoic Acid Derivatives: Exhibit structural similarity but incorporate nitrogen-rich azocine cores, likely influencing receptor binding profiles .
Biological Activity
4-(Dibenzo[b,d]furan-3-yl)butanoic acid is a compound belonging to the dibenzofuran family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a dibenzofuran moiety attached to a butanoic acid chain, which may contribute to its biological activity through various mechanisms.
Anticancer Properties
Research has indicated that dibenzofuran derivatives exhibit significant anticancer activities. A study synthesized various dibenzofuran derivatives and evaluated their inhibitory effects on protein tyrosine phosphatase MEG2 (PTP-MEG2), which is implicated in cancer cell signaling pathways. The most active compound demonstrated an IC50 value of 0.32 µM against PTP-MEG2, suggesting potential for further development as an anticancer agent .
Table 1: PTP-MEG2 Inhibitory Activities of Dibenzofuran Derivatives
| Compound | IC50 (µM) |
|---|---|
| 10a | 0.32 |
| 10b | 1.5 |
| 10c | 2.0 |
| 10d | 5.35 |
Neuropharmacological Effects
Another area of interest is the neuropharmacological activity of compounds related to dibenzofurans. For instance, related compounds have been studied for their interactions with GABAB receptors, showing antagonistic properties that could influence pain modulation . The implications of these findings suggest that derivatives might be explored for treating neurological disorders.
Anti-inflammatory Activity
Dibenzofuran derivatives have also been assessed for anti-inflammatory properties. A study highlighted the synthesis of dibenzo[b,d]furan-1-yl-thiazole derivatives, which exhibited promising inhibition of phosphodiesterase-4 (PDE-4B) and tumor necrosis factor-alpha (TNF-α), both critical mediators in inflammatory processes .
Table 2: Inhibitory Activities Against PDE-4B and TNF-α
| Compound | PDE-4B IC50 (µM) | TNF-α IC50 (µM) |
|---|---|---|
| 24 | 0.5 | 0.8 |
| 18 | 1.2 | 1.5 |
The biological activities of dibenzofurans are often attributed to their ability to interact with specific receptors or enzymes involved in critical cellular pathways. For example, the binding interactions with PTP-MEG2 suggest that these compounds may modulate signaling pathways that are crucial in cancer progression . Additionally, the antagonistic effects on GABAB receptors indicate potential utility in managing pain and other neurological conditions .
Case Studies
Recent studies have provided insights into the therapeutic potential of dibenzofuran derivatives:
- Cancer Treatment : A clinical trial involving a dibenzofuran derivative showed promise in reducing tumor size in patients with specific types of cancer by targeting PTP-MEG2.
- Neurological Disorders : Animal models treated with GABAB receptor antagonists derived from dibenzofurans demonstrated reduced pain responses in experimental setups, suggesting their role in pain management therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 4-(Dibenzo[b,d]furan-3-yl)butanoic acid, and how can its structure be validated?
- Methodological Answer : Suzuki-Miyaura cross-coupling is a key synthetic route, using dibenzo[b,d]furan-3-ylboronic acid (CAS: 395087-89-5) as a precursor . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, the carboxylic acid proton typically appears as a singlet near δ 12 ppm in ¹H NMR, while the dibenzofuran aromatic protons show distinct splitting patterns .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 250.29 g/mol (estimated) | Calculated |
| Melting Point (Analog Data) | 165–170°C (for related dibenzofuran) | |
| Key Functional Groups | Carboxylic acid, dibenzofuran core |
Q. How should researchers characterize the solubility and stability of this compound under experimental conditions?
- Methodological Answer : Perform pH-dependent solubility assays in buffers (e.g., PBS, pH 7.4) and organic solvents (DMSO, ethanol). Stability studies under varying temperatures (4°C, 25°C) and light exposure should employ HPLC-UV to monitor degradation. For instance, carboxylic acid derivatives often show improved solubility in alkaline conditions but may degrade under prolonged UV light .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity in receptor modulation studies?
- Methodological Answer : Structure-activity relationship (SAR) studies guided by computational docking (e.g., AutoDock Vina) can identify optimal substituents. For example, adding alkyl/fluoro groups to the dibenzofuran core (as in COX-1/2 inhibitor analogs) improves binding selectivity . Validate predictions using competitive binding assays (e.g., radioligand displacement for serotonin or histamine receptors) .
Table 2: Analogs and Biological Targets
| Derivative Structure | Target Receptor | Key Modification | Source |
|---|---|---|---|
| Propanoic acid-dibenzofuran | 5-HT2A, H1 receptors | Piperazine substitution | |
| Fluoro-substituted analogs | COX-1/2 | Alkyl/fluoro groups |
Q. How can contradictory neuroprotective efficacy data across studies be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, oxygen-glucose deprivation vs. chemical-induced neurotoxicity). Standardize in vitro models (e.g., SH-SY5Y neurons) and validate in vivo using middle cerebral artery occlusion (MCAO) models. Pharmacokinetic profiling (plasma half-life, blood-brain barrier permeability) via LC-MS/MS can clarify bioavailability issues .
Q. What computational tools predict the pharmacokinetic profile of derivatives?
- Methodological Answer : Use QikProp (Schrödinger) for ADME predictions (e.g., logP, CNS permeability). Molecular dynamics simulations (AMBER/GROMACS) assess metabolic stability, focusing on esterase-mediated hydrolysis of the carboxylic acid group. Cross-validate with microsomal stability assays (e.g., liver microsomes + NADPH) .
Data Contradiction Analysis
Q. Why do some studies report low in vitro activity despite high computational binding scores?
- Methodological Answer : This paradox may stem from off-target interactions or poor cellular uptake. Employ surface plasmon resonance (SPR) to measure direct binding affinity vs. cell-based assays (e.g., calcium flux for GPCRs). Additionally, synthesize pro-drug forms (e.g., methyl esters) to enhance membrane permeability and compare activity .
Experimental Design Considerations
Q. What controls are essential in evaluating this compound’s enzymatic inhibition?
- Methodological Answer : Include positive controls (e.g., known COX inhibitors like indomethacin for COX-1/2 studies) and vehicle controls (DMSO concentration ≤0.1%). For time-dependent inhibition, pre-incubate the compound with the enzyme before adding substrates. Use kinetic assays (e.g., NADH depletion for dehydrogenase targets) to determine IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
